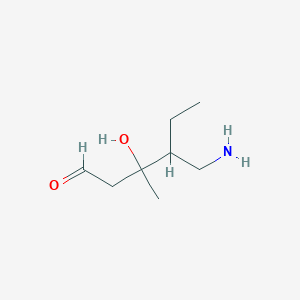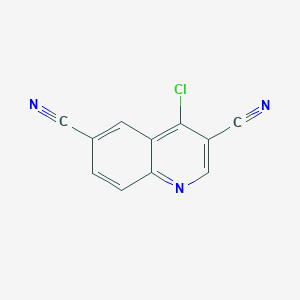![molecular formula C82H73F6N3O8P2S2 B13651843 N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide” is a highly complex organic molecule. It features multiple aromatic rings, tert-butyl groups, and a trifluoromethylsulfonyl group, indicating its potential use in various advanced chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.
Introduction of tert-butyl groups: This can be done using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the phosphapentacyclo structure: This likely involves a series of cyclization reactions.
Introduction of the trifluoromethylsulfonyl group: This can be achieved using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the trifluoromethylsulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include various substituted aromatic compounds and reduced forms of the original molecule.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its complex structure.
Material Science: It might be used in the development of new materials with unique properties.
Biology
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Biochemical Research: It might be used to study enzyme interactions due to its complex structure.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: Could be used in imaging or as a marker in diagnostic tests.
Industry
Polymer Production: The compound could be used in the synthesis of advanced polymers.
Electronics: Potential use in the development of new electronic materials.
作用機序
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could involve inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- This compound
特性
分子式 |
C82H73F6N3O8P2S2 |
|---|---|
分子量 |
1468.5 g/mol |
IUPAC名 |
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C82H73F6N3O8P2S2/c1-77(2,3)57-37-29-49(30-38-57)65-45-53-21-13-17-25-61(53)69-70-62-26-18-14-22-54(62)46-66(50-31-39-58(40-32-50)78(4,5)6)74(70)97-100(96-73(65)69,90-102(92,93)81(83,84)85)89-101(91-103(94,95)82(86,87)88)98-75-67(51-33-41-59(42-34-51)79(7,8)9)47-55-23-15-19-27-63(55)71(75)72-64-28-20-16-24-56(64)48-68(76(72)99-101)52-35-43-60(44-36-52)80(10,11)12/h13-48,89H,1-12H3 |
InChIキー |
AERDFLJDWRDNMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=C(C=C1)C(C)(C)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


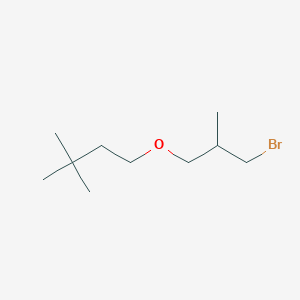
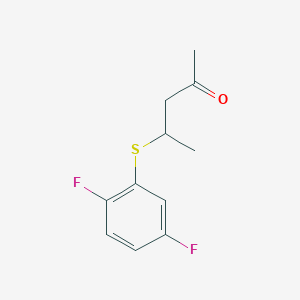
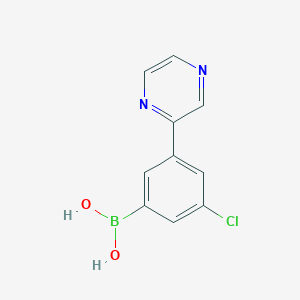
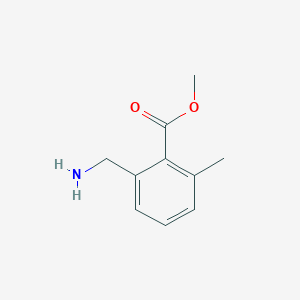

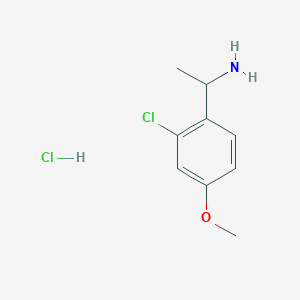


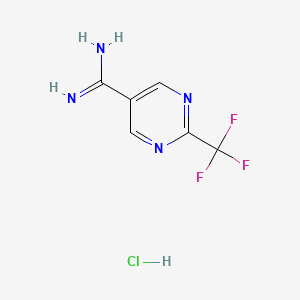

![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

